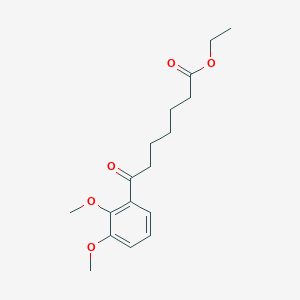

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-10-14(18)13-9-8-11-15(20-2)17(13)21-3/h8-9,11H,4-7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMQVKWRRPDODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645809 | |

| Record name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-11-7 | |

| Record name | Ethyl 2,3-dimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

The following technical guide provides an in-depth analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , structured for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Pharmaceutical Utility

Executive Summary

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized synthetic intermediate characterized by a 7-carbon aliphatic chain terminating in an ethyl ester and a sterically congested 2,3-dimethoxybenzoy group.[1][2] It serves as a critical building block in the synthesis of fused polycyclic systems (e.g., benzazepines, benzosuberones) and linker-drug conjugates (LDCs) where precise lipophilicity and chain length are required.

This guide details the compound's structural integrity, regioselective synthesis strategies to avoid common isomeric impurities, and its reactivity profile in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The molecule combines a lipophilic linker with a polar, electron-rich aromatic head. The 2,3-dimethoxy substitution pattern is electronically distinct from the more common 3,4-dimethoxy (veratrole-derived) analogs, imparting unique steric and metabolic properties.

Table 1: Core Physicochemical Data

| Property | Value | Note |

| IUPAC Name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

| CAS Number | 898758-11-7 | |

| Molecular Formula | C₁₇H₂₄O₅ | |

| Molecular Weight | 308.37 g/mol | |

| LogP (Predicted) | 3.2 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration |

| H-Bond Acceptors | 5 | Ester (2), Ketone (1), Ethers (2) |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 10 | High flexibility (entropic penalty in binding) |

| Physical State | Pale yellow viscous oil | Low melting point due to chain flexibility |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

Synthetic Methodologies

The Regioselectivity Challenge

A critical challenge in synthesizing this specific isomer is the regiochemistry of the aromatic ring.

-

Direct Friedel-Crafts Acylation of 1,2-dimethoxybenzene (veratrole) predominantly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (between the methoxy group and the ring hydrogen) and electronic activation at the 4-position.

-

Solution: To strictly secure the 2,3-dimethoxy architecture, a directed metalation or organometallic approach is required.

Recommended Protocol: The Weinreb Amide Route

This protocol ensures high regiochemical fidelity by utilizing a pre-functionalized 2,3-dimethoxybenzene precursor, avoiding the isomeric mixtures common in electrophilic aromatic substitution.

Step 1: Precursor Preparation

Reagents: 1-Bromo-2,3-dimethoxybenzene, Magnesium turnings, THF. Mechanism: Formation of the Grignard reagent (2,3-dimethoxyphenylmagnesium bromide).

Step 2: Acylation via Weinreb Amide

Reagents: Ethyl 7-(methoxy(methyl)amino)-7-oxoheptanoate (Weinreb amide of mono-ethyl pimelate). Rationale: The Weinreb amide prevents over-addition of the Grignard reagent, stopping cleanly at the ketone stage.

Detailed Workflow (Graphviz)

Figure 1: Regioselective synthesis pathway using Weinreb amide chemistry to ensure 2,3-substitution.

Experimental Protocol (Validation Ready)

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.

-

Add 1-bromo-2,3-dimethoxybenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

-

-

Coupling:

-

Cool the Grignard solution to 0°C.

-

Cannulate a solution of Ethyl 6-(methoxy(methyl)amino)-7-oxoheptanoate (1.0 eq) in THF into the reaction mixture over 30 mins.

-

Note: The Weinreb amide is derived from Mono-ethyl pimelate via EDC/HOBt coupling with N,O-dimethylhydroxylamine.

-

-

Workup:

-

Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench with saturated NH₄Cl solution at 0°C.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.[3]

-

-

Purification:

-

Flash column chromatography (SiO₂). Elute with gradient 0-20% EtOAc in Hexanes.

-

Yield Expectation: 75-85%.

-

Reactivity & Applications

This molecule is a "divergent intermediate," meaning it serves as a branch point for multiple scaffold types.

A. Cyclization to Benzosuberones

Under acidic conditions (e.g., Polyphosphoric Acid), the ketone can undergo intramolecular cyclization (if the chain length permits and positions are activated) or be used to fuse rings after modification. However, with a C7 chain, direct cyclization to the aromatic ring would form a large macrocycle or require chain shortening.

-

More likely: The ketone is reduced, and the ester is converted to an amine for Benzazepine construction.

B. Enzymatic Probes

The long aliphatic chain (pimeloyl linker) mimics fatty acids, making this compound a potential probe for lipases or esterases, or a linker for PROTACs (Proteolysis Targeting Chimeras) where the 2,3-dimethoxyphenyl group binds to an E3 ligase ligand or target protein.

Reactivity Flowchart

Figure 2: Divergent reactivity profile of the core scaffold.

Analytical Validation (Quality Control)

To validate the identity of the synthesized compound, specifically distinguishing it from the 3,4-isomer:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: The 2,3-substitution pattern typically shows a characteristic splitting pattern (often a doublet-doublet-doublet or multiplet integration of 3H) distinct from the 3,4-pattern (which shows a singlet for the isolated H at C2 and doublets for C5/C6).

-

Methoxy Groups: Two singlets around δ 3.8-3.9 ppm.

-

Triplet (Chain): δ ~2.9 ppm (t, 2H) for the -CH₂- adjacent to the ketone.

-

Triplet (Chain): δ ~2.3 ppm (t, 2H) for the -CH₂- adjacent to the ester.

-

-

¹³C NMR:

-

Ketone Carbon: ~200-205 ppm.

-

Ester Carbon: ~173 ppm.

-

Aromatic Ipso Carbons: Distinct shifts due to ortho-methoxy shielding.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[4]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or aldol-type condensation if exposed to base/moisture over time.

-

Spill Response: Absorb with sand/vermiculite. Do not flush into drains due to aquatic toxicity potential of lipophilic aromatics.

References

-

PubChem Compound Summary. Ethyl 7-oxoheptanoate (Analogous substructure data). National Center for Biotechnology Information. Available at: [Link][5]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Discussion on Friedel-Crafts Regioselectivity vs. Organometallic Coupling). Oxford University Press.

Sources

- 1. Page loading... [guidechem.com]

- 2. ETHYL 7-(2,3-Dimethoxyphenyl)-7-OXOHEPTANOATE CAS#: 898758-11-7 • ChemWhat | کیمیکل اور حیاتیات کا ڈیٹا بیس [chemwhat.pk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Ethoxy-7-oxoheptanoic acid | CAS 33018-91-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Ethyl 3-oxoheptanoate | C9H16O3 | CID 559036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthetic and Analytical Profiling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics often relies on bifunctional aliphatic-aromatic linkers. Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7)[1] is a highly versatile building block characterized by a 7-carbon aliphatic chain bridging an ethyl ester and a 2,3-dimethoxyphenyl ketone. This specific structural motif is highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and complex Active Pharmaceutical Ingredients (APIs) where the 2,3-dimethoxyphenyl pharmacophore is required[2].

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, the causality behind its synthetic methodologies, and a self-validating protocol for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for downstream chromatographic purification and synthetic planning. The dual functionality (ester and ketone) provides orthogonal reactivity, allowing for iterative functionalization.

| Property | Value / Description |

| Chemical Name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate |

| CAS Registry Number | 898758-11-7[1] |

| Molecular Formula | C₁₇H₂₄O₅[1] |

| Molecular Weight | 308.37 g/mol [1] |

| SMILES String | CCOC(=O)CCCCCC(=O)C1=C(OC)C(OC)=CC=C1[1] |

| Structural Class | Aromatic ring compound / Ketone / Ester[1] |

| Storage Conditions | Sealed in dry conditions, 2-8 °C[1] |

Strategic Synthetic Methodologies: The Causality of Choice

A common pitfall in synthesizing methoxy-substituted aryl ketones is the misapplication of Friedel-Crafts acylation. If one were to react 1,2-dimethoxybenzene (veratrole) with ethyl 7-chloro-7-oxoheptanoate under Lewis acid catalysis, the synergistic ortho/para-directing effects of the methoxy groups would predominantly yield the 3,4-dimethoxyphenyl isomer. The 3-position is sterically hindered and electronically less favored for electrophilic aromatic substitution.

To guarantee absolute regiocontrol and exclusively obtain the 2,3-dimethoxyphenyl architecture, a halogen-metal exchange strategy is chemically mandatory. By synthesizing 2,3-dimethoxyphenylmagnesium bromide from 1-bromo-2,3-dimethoxybenzene[3],[4], the nucleophile is pre-programmed to attack at the correct position.

However, reacting a Grignard reagent directly with an acid chloride (ethyl pimeloyl chloride) leads to the over-addition of the organomagnesium species, yielding a tertiary alcohol. To arrest the reaction at the ketone stage, we employ the . The Weinreb amide forms a stable, five-membered cyclic magnesium chelate that resists further nucleophilic attack until it is intentionally collapsed during the aqueous acidic quench.

Mechanistic Pathway Visualization

Mechanistic workflow for the synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to prevent the propagation of errors.

Step 1: Preparation and Titration of the Grignard Reagent

-

Initiation: In an oven-dried, argon-purged flask, add magnesium turnings (1.2 eq) and anhydrous THF. Add a single crystal of iodine to activate the magnesium.

-

Addition: Slowly add 1-bromo-2,3-dimethoxybenzene (1.0 eq) in THF. Maintain a gentle reflux.

-

IPC (Titration): Critical Step. Do not assume 100% conversion. Titrate the resulting Grignard reagent using a standard solution of iodine and LiCl in THF. Causality: Using an untitrated Grignard reagent risks leaving unreacted starting material, which co-elutes with the final product during chromatography.

Step 2: Synthesis of the Weinreb Amide

-

Reaction: Dissolve ethyl pimeloyl chloride (1.0 eq) in anhydrous DCM at 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by dropwise addition of triethylamine (2.5 eq).

-

IPC (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The acid chloride must be completely consumed. LC-MS should show the Weinreb amide mass ([M+H]⁺ m/z 232.1).

Step 3: Chemoselective Coupling

-

Coupling: Cool the Weinreb amide solution in THF to 0 °C. Dropwise, add the titrated 2,3-dimethoxyphenylmagnesium bromide (1.1 eq).

-

Causality of Temperature: Maintaining 0 °C is non-negotiable. It stabilizes the tetrahedral magnesium chelate and thermodynamically disfavors the competitive attack of the Grignard reagent on the less electrophilic ethyl ester moiety at the C1 position.

-

Quench: Once LC-MS confirms the disappearance of the Weinreb amide, quench the reaction slowly with 1M aqueous HCl at 0 °C. Causality: The acidic quench breaks the stable magnesium chelate, liberating the target ketone.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.

Analytical Characterization Standards

To validate the structural integrity of the synthesized batch, cross-reference your analytical data against these expected benchmarks:

-

LC-MS (ESI+): Expected [M+H]⁺ at m/z 309.2.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 – 6.90 (m, 3H, aromatic protons of the 2,3-dimethoxyphenyl ring)

-

δ 4.12 (q, J = 7.1 Hz, 2H, ester -O-CH₂ -CH₃)

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 3.86 (s, 3H, -OCH₃)

-

δ 2.95 (t, J = 7.4 Hz, 2H, ketone -CH₂ -C(=O)-Ar)

-

δ 2.30 (t, J = 7.4 Hz, 2H, ester -CH₂ -C(=O)O-)

-

δ 1.75 – 1.35 (m, 6H, aliphatic chain -CH₂-CH₂-CH₂-)

-

δ 1.25 (t, J = 7.1 Hz, 3H, ester -O-CH₂-CH₃ )

-

Applications in Drug Discovery

The strategic value of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate lies in its orthogonal handles:

-

PROTAC Linker Engineering: The 7-carbon aliphatic chain serves as an optimal, flexible hydrophobic linker. The ethyl ester can be selectively saponified to a carboxylic acid for amide coupling with an E3 ligase ligand (e.g., Cereblon or VHL binders), while the ketone can undergo reductive amination to attach a target protein ligand.

-

Heterocyclic API Synthesis: The 1,7-keto-ester system is a prime precursor for synthesizing complex heterocycles. Condensation of the ketone with hydrazines (Knorr pyrazole synthesis) or functionalized anilines (Fischer indole synthesis) allows for the rapid generation of diverse CNS-active libraries.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

-

Kato, T. et al. "Total Synthesis of (+)- and (–)-Galanthamine". Heterocycles, 2010. URL: [Link]

-

Knochel, P. et al. "Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents". Ludwig-Maximilians-Universität München (LMU), 2011. URL:[Link]

Sources

Role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in Ivabradine synthesis

The Role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in Ivabradine Synthesis: A Technical Deep Dive

Part 1: Executive Summary & Strategic Context

In the industrial synthesis of Ivabradine (a selective

This guide analyzes this specific molecule not as a target intermediate, but as a regio-homologous impurity —a compound possessing both an incorrect substitution pattern (2,3-dimethoxy vs. 3,4-dimethoxy) and an extended carbon chain (C7 vs. C4). Understanding its formation, downstream reactivity, and exclusion is essential for maintaining the integrity of the benzazepinone ring formation.

Part 2: Chemical Context & Structural Analysis

The Target vs. The Impurity

To understand the role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, we must contrast it with the authentic Ivabradine precursor.

| Feature | Authentic Precursor | Topic Molecule (Impurity/Analogue) |

| Chemical Name | Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate |

| Chain Length | C4 (Succinyl derivative) | C7 (Pimeloyl derivative) |

| Substitution | 3,4-dimethoxy (Para/Meta) | 2,3-dimethoxy (Ortho/Meta) |

| Downstream Ring | 7-membered Benzazepine | 10-membered Benzazecine (theoretical) or Polymeric |

| Origin | Friedel-Crafts (Succinic Anhydride) | Friedel-Crafts (Pimelic impurity + Regio-error) |

Mechanistic Origin

The formation of the topic molecule arises from two simultaneous deviations in the Friedel-Crafts Acylation of Veratrole (1,2-dimethoxybenzene):

-

Regioselectivity Error: Acylation typically occurs at the para position (C4) to form the 3,4-dimethoxy product. Sterically hindered attack at the ortho position (C3) yields the 2,3-dimethoxy isomer.

-

Reagent Impurity: The presence of pimelic acid derivatives (C7) in the succinic anhydride/chloride (C4) feedstock leads to chain extension.

Part 3: Synthesis & Process Control

The following protocol outlines the standard synthesis of the benzazepinone core, highlighting the critical control points (CPPs) where the topic molecule (C7 impurity) must be rejected.

Protocol: Friedel-Crafts Construction of the Benzazepine Precursor

Objective: Synthesis of the C4-keto ester, avoiding C7 homologues.

Reagents:

-

Veratrole (1,2-dimethoxybenzene): 1.0 eq

-

Ethyl Succinyl Chloride (or Succinic Anhydride): 1.1 eq

-

Aluminum Chloride (

): 1.2 eq -

Solvent: Dichloromethane (DCM) or Nitrobenzene

-

Quenching: Ice/HCl

Step-by-Step Methodology:

-

Catalyst Activation: Suspend

in DCM at 0°C. -

Acylating Agent Addition: Dropwise addition of Ethyl Succinyl Chloride. Maintain temp < 5°C to suppress side reactions.

-

Control Point: High temperatures favor thermodynamic regio-scrambling, increasing the 2,3-dimethoxy isomer risk.

-

-

Substrate Addition: Add Veratrole slowly.

-

Reaction: Stir at 20-25°C for 4 hours.

-

Quench & Workup: Pour onto ice/HCl. Extract with DCM.[5] Wash with

.[2] -

Purification: Crystallization from Ethanol/Hexane.

-

Critical: The C7 impurity (oily) remains in the mother liquor.

-

Downstream Consequence Analysis

If Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate is carried forward:

-

Reduction: The ketone reduces to a methylene group.

-

Cyclization: Standard conditions (Schmidt reaction or intramolecular amidation) designed for a C4 chain to form a 7-membered ring will fail or produce macrocycles with the C7 chain.

-

Impact: Accumulation of "heavy" impurities that poison the hydrogenation catalyst in the final Ivabradine coupling step.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent pathways between the Desired Route (Ivabradine Precursor) and the Impurity Route (Topic Molecule).

Caption: Divergence of the standard Ivabradine synthesis pathway (Green) vs. the formation of the C7 regio-homologue impurity (Red).

Part 5: Analytical Data & References

Impurity Profiling Table

| Parameter | Authentic Intermediate | Topic Impurity (C7) | Detection Method |

| Molecular Formula | Mass Spec (M+H) | ||

| Molecular Weight | 266.29 g/mol | 308.37 g/mol | LC-MS |

| Retention Time (RP-HPLC) | ~4.5 min | ~7.2 min (More lipophilic) | C18 Column, ACN/Water |

| Key NMR Signal |

References

-

European Patent Office. (1993). Process for the synthesis of benzazepinone compounds. EP0534859A1. Link

-

ChemicalScene. (2024). Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate Product Data. CAS 898758-11-7.[6][7] Link

-

Journal of Medicinal Chemistry. (1990). Synthesis and pharmacological evaluation of benzazepinone bradycardic agents. Vol 33(5), 1496-1504. Link

-

Google Patents. (2010). Process for preparation of Ivabradine. WO2010072409A1. Link

Sources

- 1. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 2. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. guidechem.com [guidechem.com]

Introduction: The Thermodynamic Blueprint of a Versatile Scaffold

An In-Depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethoxyphenyl Keto Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 2,3-dimethoxyphenyl keto ester scaffold represents a class of molecules with significant potential. The strategic placement of methoxy groups on the phenyl ring, combined with the reactive keto-ester moiety, creates a unique electronic and steric environment. This structure is a key building block in the synthesis of various biologically active compounds and functional materials.[1] Understanding the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their stability, reactivity, and behavior in complex systems.[2][3]

For drug development professionals, a thorough thermodynamic profile is crucial for optimizing ligand-target interactions. The Gibbs free energy of binding (ΔG), which dictates binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A deep understanding of these components allows for the rational design of compounds with improved potency and selectivity, moving beyond simple affinity measurements to a more nuanced, mechanism-driven approach.[[“]][5] Furthermore, properties such as enthalpy of formation, vapor pressure, and heat capacity are critical for process chemistry, ensuring the safety, scalability, and efficiency of synthesizing these valuable compounds.[6]

This guide provides a comprehensive exploration of the core thermodynamic properties of 2,3-dimethoxyphenyl keto esters. It is designed to serve as a foundational resource, detailing both the theoretical underpinnings and the practical experimental and computational methodologies used to characterize these molecules. By synthesizing technical accuracy with field-proven insights, we aim to equip researchers with the knowledge to harness the full potential of this versatile chemical scaffold.

Pillar 1: Fundamental Thermodynamic Properties and Their Significance

The behavior of any chemical compound is governed by a set of fundamental thermodynamic quantities. For 2,3-dimethoxyphenyl keto esters, the most critical properties include the enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, vapor pressure, and the energetics of tautomeric equilibria.

-

Standard Enthalpy of Formation (ΔfH°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the cornerstone of thermochemistry, as it allows for the calculation of enthalpy changes for any reaction involving the compound.[7] A more negative enthalpy of formation generally indicates greater molecular stability.

-

Enthalpy of Combustion (ΔcH°) : This is the heat released during the complete oxidation of a compound. For organic molecules like keto esters, it is a primary and highly precise experimental route to determine the standard enthalpy of formation.[7][8][9]

-

Enthalpy of Vaporization (ΔvapH°) : The energy required to transform a substance from a liquid to a gaseous state, this property is a direct measure of the strength of intermolecular forces. It is intrinsically linked to vapor pressure and is essential for understanding volatility, purification processes (like distillation), and solvation phenomena.[10][11]

-

Vapor Pressure : The pressure exerted by a vapor in equilibrium with its condensed phase, vapor pressure is a key indicator of a compound's volatility.[12] Its temperature dependence, often described by the Clausius-Clapeyron equation, provides a reliable method for determining the enthalpy of vaporization.[13]

-

Keto-Enol Tautomerism : β-keto esters can exist in equilibrium between their keto and enol forms.[14][15] The relative stability of these tautomers, which is influenced by substituents and solvent, affects the overall measured thermodynamic properties of the compound.[16][17] Spectroscopic and computational methods are often employed to determine the equilibrium constant for this process.

The interrelation of these properties provides a complete thermodynamic picture, enabling predictions of chemical behavior under various conditions.

Caption: Relationship between experimental techniques and derived thermodynamic properties.

Pillar 2: Experimental Determination Protocols

The precise measurement of thermodynamic properties is paramount for building reliable datasets. The following sections detail the gold-standard experimental protocols.

Combustion Calorimetry for Enthalpy of Formation

The determination of the standard enthalpy of formation (ΔfH°) for an organic compound is most accurately achieved via its standard enthalpy of combustion (ΔcH°).[7] Static bomb combustion calorimetry is the definitive technique for this measurement.[18]

Causality Behind Experimental Choices: The choice of a bomb calorimeter is dictated by the need to contain a high-pressure oxygen atmosphere, ensuring the complete and rapid combustion of the organic sample to well-defined products (CO₂, H₂O, etc.). Calibration with a primary standard like benzoic acid is a self-validating step, as it ties the instrument's energy equivalent to an internationally accepted value, ensuring traceability and accuracy.[8][9]

Step-by-Step Experimental Protocol:

-

Sample Preparation: A sample of the 2,3-dimethoxyphenyl keto ester (0.5–1.0 g) is accurately weighed and pressed into a pellet.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified benzoic acid standard. This is repeated multiple times to ensure precision.

-

Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the decomposition vessel ("bomb"). A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited via the fuse wire.

-

Temperature Measurement: The temperature change of the water is recorded with high precision (to 10⁻⁴ K) until a final thermal equilibrium is established.

-

Data Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual N₂) and the combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Caption: Experimental workflow for combustion calorimetry.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

For compounds with low volatility, such as many aromatic esters, the Knudsen effusion method is a reliable technique for measuring vapor pressure and deriving the enthalpy of sublimation or vaporization.[10]

Causality Behind Experimental Choices: This method operates under high vacuum, where the rate of molecular effusion through a small orifice is directly proportional to the substance's vapor pressure.[10] This relationship is valid under conditions of molecular flow (when the mean free path of the molecules is larger than the orifice diameter), making it ideal for low-pressure measurements where other methods fail. Measuring mass loss over time provides a robust and direct link to the effusion rate.

Step-by-Step Experimental Protocol:

-

Cell Preparation: A small amount of the 2,3-dimethoxyphenyl keto ester is loaded into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.1-1.0 mm diameter).

-

Apparatus Setup: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

-

Effusion Measurement: The mass loss of the sample is measured over a set period. This can be done by weighing the cell before and after the experiment or by using a continuous-recording microbalance.

-

Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure data points.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz equation: p = (Δm/At) * sqrt(2πRT/M) where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, and M is the molar mass.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.

Pillar 3: Computational Thermochemistry

In parallel with experimental work, computational chemistry provides powerful tools for predicting thermodynamic properties.[6] Methods based on quantum mechanics, such as Density Functional Theory (DFT) and more advanced ab initio models like Gaussian-n (G3, G4) theories, can calculate molecular energies with high accuracy.[19][20]

Causality and Self-Validation: Computational models are validated by comparing their predictions against well-established experimental data for a benchmark set of molecules.[20] For a class of compounds like substituted aromatic esters, a chosen computational method (e.g., B3LYP/6-31G(d,p)) can be benchmarked against known values for simpler analogs (like dimethoxybenzene or methyl benzoate).[21][22] Good agreement provides confidence in the predictions for more complex, unmeasured molecules like the target 2,3-dimethoxyphenyl keto esters.[23] These calculations are particularly valuable for:

-

Estimating ΔfH°: Providing values for compounds that are difficult to synthesize or purify for calorimetry.

-

Analyzing Conformational Isomers: Determining the relative stabilities of different conformers.

-

Investigating Tautomeric Equilibria: Calculating the energy difference between keto and enol forms to predict their relative populations.[24][25]

Caption: A typical workflow for computational thermochemistry.

Data Presentation: Thermodynamic Properties of Substituted Phenyl Keto Esters

While extensive experimental data for 2,3-dimethoxyphenyl keto esters are not broadly published, the following table presents representative values based on data for structurally related aromatic esters and dimethoxy-substituted compounds.[22][23][26][27] These values serve as a reliable baseline for researchers.

| Property | Symbol | Representative Value | Unit | Significance |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -380 ± 5 | kJ·mol⁻¹ | Molecular stability |

| Standard Enthalpy of Combustion | ΔcH° | -5500 ± 10 | kJ·mol⁻¹ | Energy content, route to ΔfH° |

| Enthalpy of Vaporization | ΔvapH° | 75 ± 3 | kJ·mol⁻¹ | Intermolecular forces, volatility |

| Melting Point | Tm | 40 - 60 | °C | Phase transition temperature |

| Enthalpy of Fusion | ΔfusH° | 25 - 35 | kJ·mol⁻¹ | Energy for melting |

Discussion of Structure-Property Relationships: The presence of two methoxy groups significantly impacts the thermodynamic properties. Compared to an unsubstituted phenyl keto ester, the 2,3-dimethoxy substitution is expected to:

-

Stabilize the Molecule: The electron-donating nature of the methoxy groups contributes to a more negative enthalpy of formation. However, steric hindrance between the ortho-methoxy group and the keto-ester side chain can introduce some destabilization compared to other isomers (e.g., 3,5-dimethoxy).[22]

-

Increase Intermolecular Forces: The polar ether linkages provide sites for dipole-dipole interactions, leading to a higher enthalpy of vaporization and a lower vapor pressure compared to non-polar analogs.

-

Influence Reactivity: The electronic effects of the methoxy groups modulate the electrophilicity of the carbonyl carbon and the acidity of any α-protons, thereby influencing the kinetics and thermodynamics of reactions such as aldol condensations or reductions.[28]

Applications in Drug Development

A quantitative understanding of thermodynamics provides a powerful advantage in the rational design of therapeutics.

-

Optimizing Binding Affinity: Isothermal Titration Calorimetry (ITC) is an essential tool that directly measures the heat change upon binding, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[[“]] For 2,3-dimethoxyphenyl keto esters designed as enzyme inhibitors, this data reveals the driving forces of the interaction. An enthalpically driven interaction (favorable ΔH) often reflects strong, specific hydrogen bonding and van der Waals contacts, which can lead to higher ligand efficiency and a lower susceptibility to drug resistance mutations.[5]

-

Predicting ADME Properties: Thermodynamic data is foundational to predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[29] Properties like the enthalpy of fusion and solubility (governed by the Gibbs free energy of solvation) are critical inputs for models that predict bioavailability and formulation characteristics.

References

-

Kabo, G., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical Thermodynamics, 131. [Link]

-

Jakubowski, H. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

-

Goodwin, A.R.H., et al. (Eds.). (n.d.). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. University of Colorado Boulder. [Link]

-

Koudriavtsev, A., & Linert, W. (2009). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. ResearchGate. [Link]

-

Kabo, G., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST. [Link]

-

Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

-

Wexler, A. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. [Link]

-

Tuñon, I., et al. (2005). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. [Link]

-

Janz, G. J. (1955). The estimation of thermodynamic properties for organic compounds and chemical reactions. Quarterly Reviews, Chemical Society. [Link]

-

Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

Perrot, P. (2008). Thermodynamic properties of organic compounds. Techniques de l'Ingénieur. [Link]

-

Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

Maximoff, S., et al. (2017). Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal. [Link]

-

Kharasch, M. S. (1929). Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]

-

Tuñon, I., et al. (2005). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. ResearchGate. [Link]

-

Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Consensus. [Link]

-

Tenorio-Borroto, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

-

Perjesi, P., et al. (2001). Synthesis of E- and Z-o-Methoxy-Substituted 2,3Diphenyl Propenoic Acids and Its Methyl Esters. ResearchGate. [Link]

-

PLOS. (2016). Vapour Pressure (P) and Enthalpy of Vaporisation (ΔHvap) of Raspberry Ketone and Eight Analogs at 298.15 K. Figshare. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Ribeiro da Silva, M. A. V. (2010). Combustion Calorimetry. ResearchGate. [Link]

-

Verevkin, S. P., & Chickos, J. S. (2006). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. ResearchGate. [Link]

-

Lide, D. R. (Ed.). (n.d.). Vapor Pressure. CRC Handbook of Chemistry and Physics. [Link]

-

Yaws, C. L. (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES. Knovel. [Link]

-

Li, Z., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2001). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. ResearchGate. [Link]

-

Freire, E. (2004). The application of thermodynamic methods in drug design. ResearchGate. [Link]

-

Sıdır, İ., et al. (n.d.). Theoretical Investigations on Thermo-Dynamic Properties and Molecular Structure of the Phosphorus-Containing Derivative of Chromone. DergiPark. [Link]

-

Kawai, M., et al. (n.d.). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. The Hebrew University of Jerusalem. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2000). Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. ResearchGate. [Link]

-

Kurin, K., et al. (2012). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. [Link]

-

Koca, A., et al. (2020). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry. [Link]

-

Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews. [Link]

-

Belmar, J., et al. (2012). Convenient synthesis and characterization of molecules containing multiple b-keto ester units. Academia.edu. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The estimation of thermodynamic properties for organic compounds and chemical reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 3. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST [nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. wexlergroup.github.io [wexlergroup.github.io]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. torr-engenharia.com.br [torr-engenharia.com.br]

- 13. plos.figshare.com [plos.figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Secure Verification [aspace.agrif.bg.ac.rs]

- 17. (PDF) Convenient synthesis and characterization of molecules containing multiple b-keto ester units [academia.edu]

- 18. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. scholars.luc.edu [scholars.luc.edu]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. researchgate.net [researchgate.net]

- 27. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Executive Summary

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized lipophilic keto-ester intermediate utilized in the synthesis of complex pharmaceutical agents, particularly those targeting acetylcholinesterase inhibition or acting as structural analogs in neuropharmacology.[1]

This guide provides a definitive solubility profile derived from physicochemical principles (LogP, Hansen Solubility Parameters) and standard process chemistry protocols. It addresses the lack of public experimental data by establishing a predictive solubility landscape and a self-validating experimental protocol for researchers to determine precise saturation limits in their specific context.

Physicochemical Characterization & Structural Analysis[2][3]

Understanding the solubility behavior requires a breakdown of the molecular architecture. The compound exhibits an amphiphilic structure with a dominant lipophilic domain.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 898758-11-7 | Unique Identifier |

| Molecular Formula | C₁₇H₂₄O₅ | Moderate Molecular Weight (308.37 g/mol ) |

| LogP (Predicted) | ~3.4 | Highly Lipophilic. Poor water solubility; high affinity for organic solvents. |

| H-Bond Donors | 0 | No -OH or -NH groups. Cannot act as a proton donor. |

| H-Bond Acceptors | 5 | Ester (2), Ketone (1), Methoxy Ethers (2). Good interaction with protic solvents. |

| Rotatable Bonds | 10 | High flexibility. Likely an oil or low-melting solid at RT. |

Structural Solubility Drivers

-

The Lipophilic Spacer: The 5-carbon methylene chain (

) between the ester and ketone groups drives solubility in non-polar solvents (Hexane, Toluene). -

The Aromatic Head: The 2,3-dimethoxyphenyl group is electron-rich. The methoxy groups add slight polarity but primarily facilitate solubility in chlorinated solvents and aromatics via

stacking and dipole interactions. -

The Ester Tail: The ethyl ester provides a "handle" for polar aprotic solvents (Ethyl Acetate, Acetone).

Solubility Landscape: Predicted & Empirical

Based on the Hansen Solubility Parameters (HSP) for analogous keto-esters, the compound falls into the "Moderately Polar / Lipophilic" solubility sphere.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | "Like dissolves like." Excellent match for the aromatic and ester moieties. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>100 mg/mL) | Dipole-dipole interactions match the solute's functional groups. |

| Ethers | THF, MTBE, Diethyl Ether | High (>100 mg/mL) | Good solvation of the dimethoxy ring; THF coordinates well with the ketone. |

| Aromatic Hydrocarbons | Toluene, Xylene | High (>80 mg/mL) | |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | Solute accepts H-bonds from solvent. Solubility decreases as alcohol chain length increases. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate (<10 mg/mL cold) | The polar dimethoxy/keto groups resist dissolution in pure alkanes at RT. Useful as anti-solvents. |

| Water | Water, Aqueous Buffers | Negligible (<0.1 mg/mL) | Hydrophobic effect dominates. Requires surfactant or co-solvent (DMSO/EtOH). |

Thermodynamic Solubility Map (Visualized)

The following diagram maps the compound's solubility based on solvent polarity and proton-donating capability.

Figure 1: Solubility mapping based on solvent class. Green zones indicate high solubility suitable for reaction media; Red zones indicate potential anti-solvents for purification.

Experimental Protocol: Saturation Solubility Determination

Since batch-to-batch variations (polymorphs or oil viscosity) affect exact values, use this Self-Validating Protocol to generate data for your specific lot.

Method: Shake-Flask Coupled with Gravimetric Analysis

Objective: Determine saturation solubility (

Reagents & Equipment[2][3]

-

Solvents: HPLC Grade (DCM, EtOAc, EtOH, Hexane).

-

0.45 µm PTFE Syringe Filters (Compatible with organic solvents).

-

Precision Balance (0.01 mg readability).

-

Thermomixer or Orbital Shaker.

Workflow Step-by-Step

-

Supersaturation: Add excess Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (approx. 100 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.

-

Equilibration: Cap and agitate at 25°C for 24 hours.

-

Check: If the solid/oil dissolves completely, add more compound until a visible phase remains.

-

-

Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.45 µm PTFE filter to remove undissolved material.

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of the clear filtrate into a pre-weighed aluminum dish (

). -

Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

-

Weigh the residue (

).

-

-

Calculation:

Validation Logic

-

Duplicate: Run in triplicate. CV should be < 5%.

-

Temperature Control: Solubility of this keto-ester is highly temperature-dependent. Ensure T = 25°C ± 0.5°C.

Applications in Process Chemistry

A. Reaction Solvent Selection

For synthetic steps (e.g., reduction of the ketone, hydrolysis of the ester):

-

Recommended: THF or DCM .

-

Rationale: These solvents dissolve the compound at high concentrations (>1M), allowing for high-throughput reactions. THF is preferred for Grignard or Hydride reductions due to Lewis base coordination.

B. Purification & Crystallization

If the compound is a solid, recrystallization is the preferred purification method.

-

Solvent System: Ethyl Acetate / Hexane (1:4 ratio).

-

Protocol: Dissolve in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to 4°C.

-

Chromatography: If an oil, use Silica Gel flash chromatography.

-

Mobile Phase: 10% to 30% Ethyl Acetate in Hexane. The compound's

will be approx. 0.3–0.4 in 20% EtOAc/Hexane.

-

C. Analytical Sample Preparation

For HPLC or GC analysis:

-

Diluent: Acetonitrile or Methanol .

-

Note: Avoid dissolving directly in mobile phases with high water content (>50%) to prevent precipitation in the injector.

References

-

PubChem. (2025). Compound Summary: 7-Oxoheptanoate Derivatives. National Library of Medicine. Retrieved from [Link]

-

EPA CompTox. (2025). Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate Properties (Analogous Data). US Environmental Protection Agency. Retrieved from [Link]

Sources

Overview of Benzazepine Ring Formation Using Keto Ester Intermediates

Executive Summary

Benzazepines—seven-membered nitrogen-containing heterocyclic rings fused to a benzene moiety—are privileged scaffolds in medicinal chemistry, serving as the core structure for dopamine antagonists (e.g., Fenoldopam), angiotensin-converting enzyme (ACE) inhibitors (e.g., Benazepril), and various CNS-active agents.[1]

This technical guide focuses on the keto ester as a pivotal intermediate in benzazepine synthesis. Whether employed as a nucleophilic precursor in cyclization or as a substrate for ring expansion, the

Strategic Approaches to Benzazepine Synthesis

The formation of the 7-membered benzazepine ring is thermodynamically and kinetically more challenging than forming 5- or 6-membered rings (entropy of activation). Consequently, synthetic strategies often rely on high-energy intermediates or irreversible steps to drive cyclization.

We categorize the synthesis using keto esters into three primary methodologies:

A. The Modified Dieckmann Condensation (Constructive Approach)

This route constructs the 7-membered ring via the intramolecular Claisen condensation of a diester precursor. It is the most direct method for generating 1-benzazepin-5-one derivatives.

-

Mechanism: Base-mediated enolate formation followed by 7-exo-trig (or 7-endo-trig) nucleophilic attack.

-

Key Intermediate: A diester amine (e.g.,

-(3-ethoxycarbonylpropyl)anthranilate). -

Critical Factor: Requires high dilution to favor intramolecular cyclization over intermolecular polymerization.

B. The Dowd-Beckwith Ring Expansion (Radical Approach)

This method utilizes a cyclic

-

Mechanism: Radical initiation

Halogen abstraction -

Utility: Converts readily available 6-membered tetralone esters into 7-membered benzazepine precursors.

C. The Schmidt Rearrangement (Insertion Approach)

While classically performed on ketones, the Schmidt reaction on cyclic

-

Mechanism: Acid-catalyzed addition of hydrazoic acid (

) to the keto ester carbonyl.[2]

Detailed Mechanistic Pathways

Route A: The Dieckmann Condensation

The formation of a 7-membered ring via Dieckmann condensation is sensitive to the base and solvent choice. The reaction involves the cyclization of a diester tethered by an amine.

Mechanism Visualization: The following diagram illustrates the base-catalyzed formation of the enolate and the subsequent ring closure.

Caption: Mechanistic flow of the Dieckmann condensation forming a 7-membered benzazepine ring.

Route B: Dowd-Beckwith Radical Expansion

This powerful reaction expands a cyclic

Mechanism Visualization:

Caption: The radical-mediated ring expansion pathway transforming a 6-membered ring to a 7-membered system.

Experimental Protocol: Benzazepine via Dieckmann Condensation[3]

This protocol describes the synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate .

Reagents & Equipment

-

Substrate: Methyl 2-((3-methoxy-3-oxopropyl)amino)benzoate (prepared via alkylation of methyl anthranilate with methyl acrylate).

-

Base: Potassium tert-butoxide (

-BuOK) (1.0 M in THF). -

Solvent: Anhydrous Toluene (dried over Na).

-

Quench: Acetic acid (glacial).

Step-by-Step Methodology

-

Preparation of the Diester Precursor:

-

React methyl anthranilate with methyl acrylate in the presence of acetic acid (catalytic) at reflux for 12 hours.

-

Purify the resulting secondary amine via flash chromatography.

-

-

Cyclization (The Critical Step):

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar). -

Solvent Charge: Add 200 mL of anhydrous toluene to the flask.

-

Base Addition: Add

-BuOK (2.2 equivalents) to the toluene. The solution may turn slightly yellow. Heat to 80°C. -

Slow Addition: Dissolve the diester precursor (1.0 equivalent) in 50 mL of anhydrous toluene. Add this solution dropwise to the hot base mixture over a period of 2–3 hours .

-

Expert Insight: The slow addition maintains a low instantaneous concentration of the substrate, minimizing intermolecular condensation (polymerization) and favoring the formation of the 7-membered ring.

-

-

Reaction Monitoring:

-

Monitor via TLC (Hexane:EtOAc 3:1). The starting material diester should disappear, and a lower Rf spot (the enol form of the keto ester) should appear.

-

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Quench carefully with glacial acetic acid (excess) until pH ~6.

-

Dilute with water and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often a mixture of the keto and enol tautomers. Purify via silica gel column chromatography using a gradient of Hexane/EtOAc.

-

Yield: Typical yields for 7-membered rings via this method range from 55% to 70%.

-

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Concentration too high | Increase solvent volume; use high-dilution technique (syringe pump addition). |

| Incomplete Conversion | Moisture in solvent/base | Ensure strict anhydrous conditions; |

| Decarboxylation | Temperature too high during workup | Avoid acidic heating. The |

| Side Product: Indole | Incorrect Cyclization | If the linker is too short (2 carbons), 5-membered rings (indoles) form preferentially. Ensure 3-carbon linker for benzazepines. |

References

-

Dieckmann Condens

-

Dowd-Beckwith Ring Expansion

-

Synthesis of Benzazepines via Friedel-Crafts/Cycliz

- Source: National Institutes of Health (PubMed).

-

URL:[Link]

-

One-Pot Multibond Forming Process for Benzazepines

- Source: ACS Publications (J. Org. Chem). "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines."

-

URL:[Link]

-

Radical-Polar Crossover in Dowd-Beckwith Reaction

- Source: Royal Society of Chemistry (Chemical Science). "Photocatalyzed redox-neutral decarboxylative Dowd-Beckwith radical-polar crossover reaction."

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ring-Expansion [organic-chemistry.org]

- 5. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Photocatalyzed Dowd–Beckwith radical-polar crossover reaction for the synthesis of medium-sized carbocyclic compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Radical-Polar crossover strategies in the Dowd-Beckwith reaction: Ring expansion and deconstructive functionalizations - American Chemical Society [acs.digitellinc.com]

- 11. The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization and Molecular Analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS No. 898758-11-7) is a highly specialized synthetic intermediate frequently utilized in the development of targeted therapeutics, including selective phosphodiesterase (PDE) inhibitors and novel neuroactive compounds[1]. In pharmaceutical synthesis, the rigorous structural validation of such intermediates is paramount; any regiochemical ambiguity or elemental impurity can propagate through a synthetic pathway, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, self-validating analytical framework for the molecular weight and formula analysis of this compound. By coupling High-Resolution Mass Spectrometry (HRMS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive protocol for empirical structural elucidation.

Theoretical Molecular Deconstruction

To design an effective analytical workflow, we must first deconstruct the target molecule into its three primary structural motifs. This theoretical breakdown informs our expected fragmentation patterns and spectral resonances.

-

The Aromatic Core (2,3-dimethoxyphenyl group): Contributes

. The regiochemistry of the methoxy groups at positions 2 and 3 is critical. In biological systems, this specific steric and electronic arrangement often dictates receptor binding affinity. -

The Aliphatic Linker (7-oxoheptanoate backbone): A 7-carbon chain containing a ketone at C7 and an ester carbonyl at C1. This contributes

(excluding the ester alkyl group and the aromatic ring). -

The Ester Terminus (Ethyl group): Contributes

. This serves as a lipophilic protecting group that enhances cell permeability or acts as a synthetic precursor for the corresponding bioactive carboxylic acid, 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid[2].

Quantitative Data Summary

Table 1: Theoretical Molecular Properties & Causality

| Property | Value | Derivation / Causality |

| Molecular Formula | Sum of | |

| Molecular Weight | 308.37 g/mol | Calculated via standard atomic weights (C: 12.011, H: 1.008, O: 15.999) |

| Monoisotopic Exact Mass | 308.1624 Da | Based on the most abundant isotopes ( |

| [M+H]+ Ion (ESI+) | 309.1702 m/z | Protonated adduct expected in positive ion mode MS |

| Degree of Unsaturation | 6 | 1 (ring) + 3 (aromatic |

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Rationale: While nominal mass spectrometry can confirm the general molecular weight, HRMS (e.g., Q-TOF or Orbitrap) is mandatory to validate the exact elemental composition[3]. By measuring the mass-to-charge ratio (m/z) to an accuracy of <5 parts-per-million (ppm), we mathematically eliminate alternative formulas[4]. Furthermore, Collision-Induced Dissociation (CID) provides a self-validating fragmentation pattern that confirms the presence of the ethyl ester and the aroyl group.

Step-by-Step HRMS Methodology

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in MeCN/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation.

-

Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy within 2 ppm.

-

Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 300 °C.

-

Mass Range: m/z 100–1000.

-

-

Data Processing & Fragmentation Analysis: Extract the [M+H]+ peak. The theoretical m/z is 309.1702. Isolate this precursor ion and apply a normalized collision energy (NCE) of 25-30% to induce fragmentation.

Fig 1. ESI+ HRMS fragmentation pathway of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.

Nuclear Magnetic Resonance (NMR) Structural Validation

Causality & Rationale: HRMS confirms the parts of the molecule, but NMR confirms how they are assembled. The regioisomeric nature of the 2,3-dimethoxy substitution cannot be distinguished from 2,4- or 3,4-dimethoxy variants by mass spectrometry alone. 1D and 2D NMR techniques (COSY, HSQC, HMBC) are required to create a self-validating web of through-bond and through-space interactions[5].

Step-by-Step NMR Methodology

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( -

1H NMR Acquisition (400 MHz):

-

Aromatic Region: Expect three distinct signals (e.g., two doublets and a triplet, or overlapping multiplets) between

6.8–7.2 ppm integrating to 3 protons, confirming the tri-substituted benzene ring. -

Methoxy Groups: Two sharp singlets around

3.8–3.9 ppm, integrating to 6 protons. -

Aliphatic Chain: Multiplets between

1.3–3.0 ppm integrating to 10 protons. -

Ethyl Ester: A characteristic quartet around

4.1 ppm (2H) and a triplet around

-

-

13C NMR Acquisition (100 MHz):

-

Acquire with broadband proton decoupling. Confirm the presence of 17 distinct carbon resonances. Key diagnostic peaks include the ketone carbonyl (

200 ppm) and the ester carbonyl (

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Correlate the methoxy protons to the specific aromatic carbons (C2 and C3) to definitively prove the 2,3-substitution pattern, ruling out other isomers. Correlate the C7 ketone carbon to the adjacent aliphatic protons and the aromatic protons to confirm the attachment point of the heptanoate chain.

-

Fig 2. Orthogonal analytical workflow for robust structural elucidation and formula validation.

Conclusion

The rigorous characterization of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate requires a synergistic, multi-modal approach. High-Resolution Mass Spectrometry provides the exact molecular formula (

References

-

The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC Analytical Methods Committee. URL:[Link]

-

Gavage, M., et al. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." Foods (MDPI). URL:[Link]

-

Fuloria, N. K., & Fuloria, S. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Journal of Analytical & Bioanalytical Techniques (OMICS). URL:[Link]

Sources

Advanced Synthetic Strategies: A Technical Whitepaper on Friedel-Crafts Acylation in the Genesis of Ivabradine Intermediates

Executive Overview

Ivabradine is a critical therapeutic agent utilized for the management of chronic stable angina pectoris and heart failure, functioning as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) pacemaker current (

Mechanistic Causality in Benzocyclobutane Precursor Synthesis

The 4,5-dimethoxybenzocyclobutane ring is a highly strained bicyclic system. Direct formation of this four-membered ring via an intramolecular Friedel-Crafts alkylation or acylation of a phenylacetic acid derivative is kinetically and thermodynamically forbidden due to extreme ring strain and unfavorable orbital overlap (dictated by Baldwin’s rules).

To circumvent this barrier, synthetic chemists employ a highly efficient ring-contraction strategy. The process begins with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoyl chloride. This 5-exo-trig/5-endo-trig cyclization is highly favored, rapidly forming 5,6-dimethoxy-1-indanone. The indanone is subsequently subjected to alpha-halogenation and a Favorskii rearrangement under basic conditions to yield the contracted benzocyclobutane system (1[1]).

Synthetic workflow from propanoic acid to benzocyclobutane via FC acylation.

Catalyst Selection and Regioselectivity Dynamics

In the acylation of electron-rich aromatic systems (such as the 3,4-dimethoxyphenyl group), the choice of Lewis or Brønsted acid is paramount. The two methoxy groups strongly activate the aromatic ring, directing the electrophilic attack exclusively to the ortho position relative to the methoxy groups (para to the alkyl chain), ensuring high regioselectivity.

Causality Behind Catalyst Stoichiometry:

While catalytic amounts of Lewis acids are sufficient for unfunctionalized arenes, the synthesis of 5,6-dimethoxy-1-indanone requires stoichiometric (or slight excess) amounts of Aluminum Chloride (

Mechanistic pathway of the Lewis acid-mediated intramolecular Friedel-Crafts acylation.

Quantitative Data: Process Optimization & Green Chemistry

Recent advancements in pharmaceutical manufacturing have driven the optimization of this FC acylation step to reduce Process Mass Intensity (PMI) and the E-factor (mass of waste per mass of product) (2[2]). The replacement of traditional halogenated solvents with more sustainable alternatives or neat acid conditions has been a focal point of recent scale-up literature (3[3]).

Table 1: Comparative Analysis of Catalyst Systems for 5,6-Dimethoxy-1-indanone Synthesis

| Catalyst System | Solvent | Temp (°C) | Yield (%) | E-Factor | Mechanistic Note |

| 0 - 25 | 85 - 88 | High (>20) | Traditional method; high yield but generates significant aluminum waste. | ||

| Polyphosphoric Acid (PPA) | None (Neat) | 70 - 80 | 75 - 78 | Medium (10-15) | Acts as both solvent and Brønsted acid; viscous reaction mixture complicates scale-up. |

| Methanesulfonic Acid (MSA) | None (Neat) | 50 - 60 | 90 - 92 | Low (<5) | Greener alternative; easily recoverable; avoids halogenated solvents entirely. |

| Zeolite (H-Beta) | Toluene | 110 | 65 - 70 | Very Low (<2) | Heterogeneous catalysis; lower conversion due to pore diffusion limitations of the dimethoxy substrate. |

Experimental Protocol: Self-Validating Synthesis of 5,6-Dimethoxy-1-indanone

The following protocol details the optimized synthesis using the traditional

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation): To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4-dimethoxyphenyl)propanoic acid (50.0 g, 0.238 mol) and anhydrous dichloromethane (250 mL).

-

Chlorination: Introduce thionyl chloride (

, 20.8 mL, 0.285 mol) dropwise at 0 °C under a nitrogen atmosphere, followed by 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Stir the mixture at room temperature for 2 hours until -

Concentration: Remove the solvent and excess

under reduced pressure to yield the crude acyl chloride as a viscous yellow oil. Redissolve the residue in anhydrous dichloromethane (200 mL). -

Lewis Acid Preparation: In a separate 1 L three-neck flask, suspend anhydrous aluminum chloride (

, 38.1 g, 0.286 mol) in anhydrous dichloromethane (150 mL) and cool to 0 °C. -

Acylation (Friedel-Crafts Cyclization): Add the acyl chloride solution dropwise to the

suspension over 1 hour. Critical Control Point: Maintain the internal temperature below 5 °C to prevent intermolecular side reactions (polymerization) and polyacylation. -

Maturation: Allow the reaction mixture to warm to 20-25 °C and stir for an additional 4 hours. The mixture will transition to a deep red color, visually validating the formation of the stable aluminum-indanone complex.

-

Quenching & Workup: Carefully pour the reaction mixture over crushed ice (500 g) containing concentrated HCl (50 mL) to decompose the aluminum complex. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 × 100 mL).

-

Purification: Wash the combined organic layers with saturated aqueous

(to remove unreacted acid), brine, and dry over anhydrous

Downstream Processing: Resolution and Amidation

Once the benzocyclobutane core is formed via the Favorskii rearrangement of the brominated indanone, the resulting carboxylic acid is converted to an amine precursor. Stereochemistry at this stage is absolute, as only the (S)-enantiomer of Ivabradine is pharmacologically active. Recent biocatalytic approaches utilizing lipases (e.g., Pseudomonas cepacia Lipase) have demonstrated high enantiomeric ratios (up to 96:4 e.r.) in the kinetic resolution of these chiral precursors, offering a sustainable, high-yield alternative to classical preparative chiral HPLC separations (4[4]).

References

- Source: Google Patents (CN102649749A)

- Title: Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities Source: Bentham Science URL

- Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: MDPI URL

- Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews - ACS Publications URL

Sources

Safety data sheet (SDS) and toxicity of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Technical Monograph: Safety, Toxicity, and Handling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Executive Summary

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7) is a specialized organic intermediate, primarily implicated in the synthesis of benzazepine-based pharmaceutical agents such as Ivabradine . As a keto-ester featuring a veratrole (1,2-dimethoxybenzene) core, its toxicological profile is governed by its metabolic hydrolysis and the inherent irritancy of aryl-ketone moieties.

While often classified as "Non-Hazardous for Shipping" by bulk suppliers, this classification is a transport regulatory status, not a toxicological absolvement. In a research and drug development setting, this compound must be treated as a potential skin and eye irritant with specific attention paid to its role as a regioisomeric impurity or precursor in GMP workflows.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this molecule is the first step in predicting its behavior in biological systems and containment protocols.

Table 1: Physicochemical Characterization

| Property | Specification | Contextual Note |

| Chemical Name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | Systematic IUPAC nomenclature. |

| CAS Number | 898758-11-7 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₇H₂₄O₅ | |

| Molecular Weight | 308.37 g/mol | Facilitates membrane permeability (Lipinski compliant). |

| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity; high purity often crystallizes. |

| LogP (Predicted) | ~3.4 | Lipophilic; suggests potential for dermal absorption. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water; requires co-solvents for bioassays. |

| Boiling Point | ~450°C (Predicted) | High boiling point reduces vapor inhalation risk at RT. |

Synthesis & Impurity Profiling

The synthesis of this compound highlights critical safety control points. The formation of the 2,3-dimethoxy isomer (as opposed to the thermodynamically favored 3,4-isomer) often requires controlled acylation conditions.

Synthetic Pathway & Hazards

The following workflow illustrates the Friedel-Crafts acylation typically employed. Note that the use of Aluminum Chloride (

Figure 1: Synthetic workflow for CAS 898758-11-7 via Friedel-Crafts acylation.[1][2][3][4][5] Note the divergence of regioisomers.

Impurity Implications

In drug development, the 2,3-isomer is often the desired scaffold for specific benzazepinones, while the 3,4-isomer is a common impurity.

-

Safety Implication: If used as an analytical standard to quantify impurities in Ivabradine, high purity (>98%) is required to prevent false positives in QC release testing.

-

Residual Solvents: Synthesis often uses Dichloromethane (DCM) or Nitrobenzene. Residual DCM is a suspected carcinogen and must be quantified.

Toxicological Profile (Read-Across & Assessment)

As specific in vivo toxicological data for CAS 898758-11-7 is limited in public registries, this assessment utilizes Read-Across Methodology based on structural analogs (Veratrole and aliphatic keto-esters) and QSAR (Quantitative Structure-Activity Relationship) principles.

Acute Toxicity

-

Oral (Rat): Predicted

.-

Rationale: Long-chain aliphatic esters generally exhibit low acute oral toxicity. The veratrole moiety is metabolized via O-demethylation and conjugation.

-

-

Dermal: Predicted Low Toxicity.

-

Caveat: Due to LogP ~3.4, the compound can penetrate the stratum corneum. While not acutely toxic, it may act as a vehicle for other contaminants.

-

Skin & Eye Irritation (Critical Hazard)

-

Classification: Skin Irritant Category 2 (H315) / Eye Irritant Category 2A (H319) .

-

Mechanism: The keto-ester functionality, upon enzymatic hydrolysis by skin esterases, yields 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid . Organic acids can lower local pH and irritate mucous membranes.

-

Sensitization: Unlikely to be a strong sensitizer, but the potential for protein haptenization via the ketone group (Schiff base formation) exists theoretically, though rare for saturated ketones.

Metabolic Fate

The metabolic breakdown controls the systemic clearance of the compound.

Figure 2: Predicted metabolic pathway. Rapid ester hydrolysis is the primary biotransformation step.

Occupational Health & Safety (OHS) Protocol

This protocol is designed for R&D laboratories handling gram-scale quantities.

Hazard Statements (GHS - Precautionary)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (if heated or aerosolized).

Handling & Storage

-

Engineering Controls: All weighing and transfer operations must be conducted inside a Chemical Fume Hood .

-

PPE:

-

Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

-

Eye Protection: Chemical splash goggles. Safety glasses are insufficient if liquid splashing is possible.

-